N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
N-(3,4-Dimethoxyphenethyl)acetamide: Shares the dimethoxyphenyl group but differs in its overall structure.
5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole: Another structurally related compound with distinct functional groups.
Uniqueness
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for scientific exploration and innovation .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₃₈H₃₆N₆O₇
- Molecular Mass : 688.73 g/mol
- CAS Registry Number : 849675-66-7
Research indicates that the compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It exhibits agonistic activity towards certain GPCRs like the α2A-adrenergic receptor and cannabinoid receptors (CNR1 and CNR2), influencing pathways related to neuronal signaling and inflammation .
- Cyclooxygenase Enzymes : The compound has shown inhibitory effects on cyclooxygenase-1 (COX-1), which is significant in pain and inflammatory processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class demonstrated MIC values around 128 µM against Staphylococcus aureus without notable cytotoxicity to mammalian cells .
Neuroprotective Effects
The compound's neuroprotective properties are particularly noteworthy:
- Neurite Outgrowth Stimulation : In vitro studies have indicated that treatment with this compound can enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
Study on Neurotropic Activity
A study investigated the neurotropic activity of related compounds. The findings suggested that these compounds could promote neuronal repair mechanisms post-injury:
- Experimental Model : Mice treated with the compound showed improved recovery in nerve function compared to control groups .
Evaluation of Safety and Toxicity
Safety assessments revealed that doses up to 250 mg/kg did not adversely affect liver or kidney functions in animal models. These findings are crucial for establishing a safety profile for future therapeutic applications .
Data Summary
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-8-7-15(13-21(20)30-2)24-22(27)9-10-23(28)26-12-11-19-17(14-26)16-5-3-4-6-18(16)25-19/h3-8,13,25H,9-12,14H2,1-2H3,(H,24,27) |
InChI Key |
KPMBBPCAXYMUJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.